Product packaging for Cyclo(L-leucyl-L-valyl)(Cat. No.:CAS No. 15136-24-0)

Cyclo(L-leucyl-L-valyl)

Cat. No.: B3395820
CAS No.: 15136-24-0
M. Wt: 212.29 g/mol
InChI Key: UPOUGDHEEGKEGS-IUCAKERBSA-N
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Description

Significance of Diketopiperazines as Natural Products in Chemical Biology Research

Diketopiperazines are widespread in nature, having been isolated from a diverse range of organisms including bacteria, fungi, marine life, and even mammals. wikipedia.orgmdpi.com Their prevalence underscores their evolutionary importance and diverse biological roles. In the field of chemical biology, DKPs are highly significant for several reasons:

Bioactivity: Many DKPs exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and neuroprotective properties. mdpi.comwikipedia.orgresearchgate.net This makes them attractive lead compounds for drug discovery.

Structural Scaffold: The constrained conformation of the DKP ring imparts a higher resistance to enzymatic degradation compared to their linear peptide counterparts. nih.gov This inherent stability is a desirable trait for developing new therapeutic agents.

Cell Permeability: The lack of charged termini in DKPs generally results in increased lipophilicity, which can facilitate passage across cell membranes. nih.gov

Quorum Sensing: Some DKPs function as signaling molecules in bacterial communication systems known as quorum sensing, which regulates processes like virulence factor production and biofilm formation. mdpi.com

The biosynthesis of these molecules is primarily catalyzed by two types of enzymes: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.orgrsc.org These enzymatic pathways often involve tailoring enzymes, such as oxidoreductases and methyltransferases, which further modify the basic DKP scaffold to generate a rich diversity of natural products. rsc.orgrsc.org

Overview of Cyclo(L-leucyl-L-valyl) within the Context of Cyclic Dipeptide Research

Cyclo(L-leucyl-L-valyl) is a specific diketopiperazine formed from the amino acids L-leucine and L-valine. While it may not be the most extensively studied DKP, it serves as a representative example of this class of compounds and has demonstrated notable biological activity. A key reported function of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin by the fungus Aspergillus parasiticus. chemsrc.commedchemexpress.comszabo-scandic.com It achieves this by repressing the transcription of genes involved in the aflatoxin biosynthetic pathway, such as aflR, hexB, pksL1, and dmtA. chemsrc.commedchemexpress.comszabo-scandic.com This specific activity highlights the potential of DKPs to modulate complex biological pathways in other organisms.

The study of Cyclo(L-leucyl-L-valyl) and its analogs, such as Cyclo(L-leucyl-L-prolyl), contributes to our understanding of structure-activity relationships within the DKP family. nih.govresearchgate.net For instance, research has shown that similar inhibitory activities on aflatoxin production are observed with related compounds like Cyclo(d-leucyl-d-prolyl) and Cyclo(L-valyl-L-prolyl). nih.govresearchgate.net

Historical Context of Cyclic Dipeptide Discovery and Early Research Directions

The history of cyclic dipeptides dates back to the late 19th and early 20th centuries. nih.gov Initially, they were often regarded as mere artifacts or degradation products of proteins and peptides, which led to them being largely overlooked by the scientific community for a considerable period. nih.gov The first crystal structure of a DKP was reported in 1938. nih.gov

A significant milestone in the history of plant-derived cyclic peptides was the discovery of evolidine from the leaves of the Australian tree Melicope xanthoxyloides in the 1950s, although its historical significance as the first was forgotten for some time. asbmb.org The synthesis of various cyclic peptides, including analogs of the antibiotic gramicidin (B1672133) S, in the mid-20th century further spurred interest in this class of molecules. oup.comacs.orgoup.comoup.comoup.com

The realization that DKPs are not just chemical curiosities but are actively biosynthesized and possess significant biological functions marked a turning point in their research. The discovery of their roles in cellular processes and their potential as therapeutic agents has since fueled a growing interest in their systematic investigation.

Current Research Landscape and Emerging Trends in Cyclic Dipeptide Investigations

The contemporary research landscape for cyclic dipeptides is dynamic and multifaceted, with several key trends shaping the direction of investigations:

Drug Discovery and Development: DKPs continue to be a fertile ground for the discovery of new drugs. Their inherent properties, such as enzymatic stability and cell permeability, make them attractive scaffolds for medicinal chemistry. wikipedia.org Modern screening technologies, including phage and mRNA display, are accelerating the identification of novel cyclic peptide ligands for a wide range of disease targets. tandfonline.com

Synthetic Biology and Biosynthetic Engineering: Advances in genomics and molecular biology have enabled the identification and characterization of the biosynthetic gene clusters responsible for DKP production. rsc.orgrsc.org This knowledge is being harnessed to create "unnatural" DKPs with tailored properties through the engineering of biosynthetic pathways. This approach opens up possibilities for generating vast combinatorial libraries of novel compounds for screening. rsc.orgrsc.org

Elucidation of Biological Mechanisms: A significant area of research is dedicated to understanding the precise molecular mechanisms by which DKPs exert their biological effects. This includes identifying their cellular targets and signaling pathways. For example, the neuroprotective effects of some DKPs are being investigated for potential applications in neurodegenerative disorders. nih.gov

Green Synthesis: There is a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of DKPs. Microwave-assisted synthesis in water is one such green chemistry approach that is being explored. nih.gov

The field is moving beyond simply isolating and characterizing new DKPs to a more systematic and rational approach to their design and application. The convergence of natural product chemistry, synthetic biology, and advanced screening technologies promises to unlock the full potential of this remarkable class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O2 B3395820 Cyclo(L-leucyl-L-valyl) CAS No. 15136-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUGDHEEGKEGS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649367
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15136-24-0
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Cyclo L Leucyl L Valyl

Enzymatic Pathways in Microbial Production

The formation of Cyclo(L-leucyl-L-valyl) in microorganisms is primarily attributed to the action of specialized enzymes that catalyze the cyclization of two amino acid precursors, L-leucine and L-valine.

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of peptide-based natural products without the use of ribosomes. nih.gov These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govnih.gov The core domains within an NRPS module include the adenylation (A) domain, which selects and activates the specific amino acid, the peptidyl carrier protein (PCP) or thiolation (T) domain, which covalently binds the activated amino acid, and the condensation (C) domain, which catalyzes peptide bond formation. nih.gov

The biosynthesis of many complex cyclic peptides, such as the immunosuppressant cyclosporin (B1163) A and the antibiotic tyrocidine, relies on NRPS machinery. nih.govbiomolther.org In the final step of NRPS-mediated synthesis, a thioesterase (TE) domain typically catalyzes the release and cyclization of the final peptide product. nih.govnih.gov While direct evidence for a specific NRPS system dedicated solely to Cyclo(L-leucyl-L-valyl) is not extensively documented, the general mechanism for diketopiperazine formation often involves NRPS or NRPS-like enzymes. mdpi.com These systems assemble a linear dipeptide on the enzyme complex, which is then cyclized to form the diketopiperazine ring.

A more direct and specialized route for diketopiperazine biosynthesis involves enzymes known as cyclodipeptide synthases (CDPSs). oup.com These enzymes represent a distinct family of peptide bond-forming enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates. oup.com This mechanism is notably different from the canonical NRPS pathway, as it co-opts molecules from primary metabolism (the translational machinery) for secondary metabolite production.

CDPSs catalyze the formation of the diketopiperazine scaffold by using two aa-tRNA substrates. oup.com The reaction proceeds via a ping-pong mechanism, where the first amino acid is transferred from its tRNA to a serine residue in the active site of the enzyme, forming a covalent intermediate. oup.com Subsequently, the second aa-tRNA binds, and its amino acid attacks the ester-linked first amino acid, leading to the formation of a dipeptidyl-enzyme intermediate. Finally, an intramolecular aminolysis reaction results in the cyclization and release of the diketopiperazine product. oup.com For Cyclo(L-leucyl-L-valyl), this would involve the sequential binding and reaction of L-leucyl-tRNA and L-valyl-tRNA.

Microbial Fermentation and Bioprocess Optimization for Enhanced Production

Cyclo(L-leucyl-L-valyl) has been identified as a secondary metabolite in various microbial fermentations. For instance, it has been isolated from cultures of Streptomyces quinquefasciatus. molnova.com The production of secondary metabolites like diketopiperazines is often influenced by fermentation conditions, including medium composition, pH, temperature, and aeration.

Optimization of these parameters can significantly enhance the yield of the desired compound. For example, in the production of cyclosporin A by Tolypocladium inflatum, a complex cyclic peptide containing L-leucine and L-valine, the addition of these precursor amino acids to the culture medium was shown to increase production. google.comgoogle.com A similar strategy could potentially be employed for enhancing Cyclo(L-leucyl-L-valyl) production by providing an excess of L-leucine and L-valine during fermentation.

Furthermore, studies on other diketopiperazines have shown that the choice of microbial strain and the cultivation method are critical. For example, solid-state fermentation versus submerged fermentation can lead to different profiles of secondary metabolites. The extraction and purification processes are also key steps in obtaining the pure compound. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used. nih.govgoogle.com

Table 1: Microbial Sources of Related Diketopiperazines and Relevant Production Details
CompoundProducing OrganismKey Findings/Optimization StrategyReference
Cyclo(L-leucyl-L-prolyl)Achromobacter xylosoxidansPurified from culture medium using Diaion HP20 column chromatography, TLC, and HPLC. nih.gov
Cyclo(L-leucyl-L-prolyl)Streptomyces sp. TN272Isolated from ethyl acetate (B1210297) extract of the culture broth after fermentation for three days. academicjournals.org
Cyclosporin A (contains L-leucine and L-valine)Tolypocladium inflatumAddition of L-valine and L-leucine to the culture medium enhanced production. google.comgoogle.com
Cyclo(L-Pro-L-Val) and Cyclo(L-Pro-L-Leu)Aspergillus fumigatusIsolated from fermentation broth. researchgate.net

Metabolic Profiling and Metabolomics Approaches for Biosynthetic Route Elucidation

Metabolic profiling and metabolomics have become powerful tools for understanding the biosynthesis of secondary metabolites. These approaches involve the comprehensive analysis of all small molecules (the metabolome) within an organism or a culture at a specific time point. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to these studies. mdpi.comresearchgate.net

By comparing the metabolic profiles of wild-type microbial strains with those of mutant strains (e.g., where a specific gene in a biosynthetic pathway is knocked out), researchers can identify intermediates and elucidate the steps in the pathway. For instance, a metabolomics study of Streptomyces species identified numerous diketopiperazines, including compounds structurally related to Cyclo(L-leucyl-L-valyl), and highlighted the metabolic diversity within this genus. mdpi.com

Such analyses can also reveal connections between primary and secondary metabolism. For example, identifying the pool of available amino acids and their tRNA-charged counterparts can provide insights into the substrate availability for CDPSs and NRPSs. This information is crucial for understanding the regulation of Cyclo(L-leucyl-L-valyl) biosynthesis and for designing metabolic engineering strategies.

Genetic Engineering Approaches for Biosynthetic Pathway Modulation (Hypothetical/Future Research)

While specific genetic engineering studies focused on Cyclo(L-leucyl-L-valyl) are not widely reported, the principles of biosynthetic pathway engineering offer a clear path for future research. Once the specific genes encoding the NRPS or CDPS responsible for its synthesis are identified, several strategies could be employed to enhance production.

One approach is to overexpress the biosynthetic genes. This can be achieved by placing the genes under the control of a strong, constitutive promoter and introducing them back into the producing organism on a high-copy-number plasmid. Another strategy involves increasing the supply of precursors. For Cyclo(L-leucyl-L-valyl), this would mean engineering the host strain to overproduce L-leucine and L-valine. This has been successfully demonstrated for other amino-acid-derived secondary metabolites. google.com

Chemical Synthesis Strategies for Cyclo L Leucyl L Valyl and Analogues

Solution-Phase Peptide Synthesis Methodologies

Solution-phase synthesis offers a classical and versatile approach for preparing Cyclo(L-leucyl-L-valyl). This method involves the synthesis of a linear dipeptide precursor, which is then induced to cyclize in a suitable solvent system. The primary advantage is the ability to purify intermediates at each stage, ensuring high purity of the final product.

The critical step of intramolecular cyclization is facilitated by a range of coupling reagents that activate the C-terminal carboxylic acid, promoting nucleophilic attack from the N-terminal amine. This is typically performed after the removal of an N-terminal protecting group from the dipeptide ester. nih.gov The choice of reagent can influence reaction times, yields, and the degree of side reactions like racemization.

Commonly employed cyclization reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently used to promote amide bond formation. calstate.edu For instance, the synthesis of various L-leucine-containing cyclic dipeptides has been successfully achieved using DCC as the coupling reagent. calstate.edu Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve efficiency. calstate.edunih.gov

Active Esters: The N-Hydroxysuccinimide (NHS) active ester method involves pre-activating the C-terminal carboxyl group of the linear dipeptide. Upon removal of the N-terminal protecting group, the free amine spontaneously attacks the activated ester, leading to cyclization.

Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are highly efficient for peptide coupling and can be applied to cyclization reactions, often resulting in high yields and short reaction times. calstate.edursc.org

Azide (B81097) Method: The azide method, while one of the older techniques, is known for its low risk of racemization. It involves converting the C-terminal carboxyl group of a protected dipeptide into an acyl azide, which becomes highly reactive towards the N-terminal amine upon its deprotection.

Mixed Anhydrides: This method involves activating the carboxylic acid by forming a mixed anhydride, for example, with isobutyl chloroformate. This activated intermediate readily undergoes intramolecular aminolysis to form the cyclic dipeptide.

Table 1: Common Coupling Reagents for Cyclodipeptide Synthesis

Reagent AbbreviationFull NameClassKey Features
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideEffective and inexpensive; byproduct (DCU) can be difficult to remove. calstate.edu
DIC N,N'-DiisopropylcarbodiimideCarbodiimideSimilar to DCC, but the urea (B33335) byproduct is more soluble, simplifying purification. calstate.edu
EDC·HCl N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideCarbodiimideWater-soluble carbodiimide, byproducts are easily washed away. calstate.edunih.gov
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltHighly efficient, fast reactions, commonly used in SPPS. calstate.edursc.org
DPPA Diphenylphosphoryl azidePhosphorus-basedCan be used for one-pot cyclization reactions. rsc.org

To prevent undesired polymerization and other side reactions during the synthesis of the linear precursor, protecting groups are essential. youtube.com The strategy typically involves protecting the N-terminus of the first amino acid (L-leucine) and the C-terminus of the second amino acid (L-valine).

N-Terminal Protection: The most common N-protecting groups in solution-phase synthesis are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups. The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA), while the Cbz group is removed by hydrogenolysis. nih.govyoutube.com The choice of protecting group dictates the conditions for the subsequent steps. For example, the widely used Nα-Boc strategy involves coupling an N-Boc-L-leucine with an L-valine methyl ester. nih.gov

C-Terminal Protection: The carboxylic acid of L-valine is often protected as a simple methyl or ethyl ester. This prevents its participation in side reactions during the coupling of the two amino acids. The ester is stable during the formation of the linear dipeptide and remains in place until the final cyclization step, where intramolecular aminolysis occurs. researchgate.net

The general sequence is:

Couple N-protected L-leucine with C-protected L-valine.

Purify the resulting protected linear dipeptide, Boc-L-leucyl-L-valine-OMe.

Remove the N-terminal protecting group (e.g., Boc) with acid.

Induce cyclization of the resulting dipeptide ester (H-L-leucyl-L-valine-OMe) by heating or by adding a mild base, which facilitates the intramolecular attack of the free amine on the ester carbonyl. calstate.edu

Table 2: Key Protecting Groups in Cyclodipeptide Synthesis

Protecting GroupAbbreviationTarget Functional GroupTypical Deprotection Conditions
tert-ButoxycarbonylBocAmine (N-terminus)Acidic conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)). nih.govyoutube.com
9-FluorenylmethoxycarbonylFmocAmine (N-terminus)Basic conditions (e.g., 20% Piperidine in Dimethylformamide (DMF)). calstate.eduyoutube.com
Methyl/Ethyl Ester-OMe / -OEtCarboxylic Acid (C-terminus)Saponification (e.g., NaOH) or used directly in base/heat-induced cyclization. nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) for Cyclic Dipeptide Libraries

Solid-phase peptide synthesis provides a powerful platform for the rapid synthesis of libraries of cyclic dipeptides. rsc.org In this approach, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is built up in a stepwise manner. For cyclization, the linear dipeptide is cleaved from the resin in a way that facilitates intramolecular ring closure.

A common strategy involves attaching the first amino acid to a suitable resin, followed by the coupling of the second amino acid. calstate.edu After the linear dipeptide is formed on the support, it is cleaved and cyclized. This can happen sequentially or simultaneously. For example, using an oxime resin, the first N-Boc protected amino acid is coupled to the resin. calstate.edu Following deprotection, the second amino acid is added. The final cleavage from the resin often involves treatment that activates the C-terminus, leading to cyclization upon release. calstate.edu This methodology is highly amenable to automation and the creation of diverse diketopiperazine libraries by varying the amino acid building blocks in each step. google.com

Thermal Cyclization Approaches from Linear Dipeptide Precursors

A direct and environmentally friendly method for synthesizing Cyclo(L-leucyl-L-valyl) is through the thermal treatment of its linear precursor, L-leucyl-L-valine. rcsi.scienceorscience.ru This approach involves heating the linear dipeptide in its solid, crystalline state. rcsi.science Under these non-isothermal conditions, the zwitterionic dipeptide undergoes an intramolecular condensation reaction to form the cyclic product, releasing a molecule of water. rcsi.scienceorscience.ru

This solid-state cyclization offers several advantages, including high yields, the absence of solvents, and simple purification of the final product. orscience.ru Studies on the thermal cyclization of L-leucyl-L-valine and similar dipeptides like L-leucyl-L-leucine have investigated the kinetics and mechanism of this solid-state reaction. rcsi.sciencecore.ac.uknih.gov The process is influenced by the crystal packing and heat capacity of the linear dipeptide. researchgate.net Research has shown that this method can proceed with high enantiomeric purity. rcsi.science

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity: In the synthesis of Cyclo(L-leucyl-L-valyl), regioselectivity refers to the specific formation of the amide bond between the carboxyl group of valine and the amino group of leucine (B10760876). This is unequivocally controlled by the sequence of the linear dipeptide precursor. The synthesis begins by coupling the carboxyl group of L-leucine to the amino group of L-valine, ensuring that the subsequent intramolecular cyclization can only occur in one way to form the desired product.

Stereoselectivity: Maintaining the stereochemical integrity of the chiral centers (L-configuration for both leucine and valine) is paramount. The starting materials are enantiomerically pure L-amino acids. However, the conditions used for peptide coupling and cyclization can sometimes lead to racemization, particularly at the C-terminal residue. Base-catalyzed cyclization methods are known to pose a higher risk of racemization. google.com Therefore, reaction conditions are carefully chosen to minimize this risk. Acid-catalyzed cyclizations or methods employing additives like HOBt are often preferred. google.com The thermal solid-state cyclization has also been shown to be effective in preserving the stereochemistry of the parent amino acids. rcsi.science The resulting Cyclo(L-leucyl-L-valyl) has a defined cis configuration due to the L-L stereochemistry of its constituent amino acids. baranlab.org

Advanced Analytical Methodologies for Research and Structural Elucidation

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to the structural analysis of natural products like Cyclo(L-leucyl-L-valyl). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and commonly employed techniques for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Cyclo(L-leucyl-L-valyl). A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecule's atomic framework.

1D NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers initial insights into the chemical environment of each atom. The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which indicate adjacent protons. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their types (e.g., carbonyl, alpha-carbon, alkyl).

For a definitive assignment and to establish the molecule's connectivity, 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the spin systems within the individual leucine (B10760876) and valine residues, for instance, by correlating the α-proton with the β-protons of each amino acid side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. This is particularly vital for diketopiperazines as it establishes connectivity across the peptide bonds and quaternary carbons (like the carbonyl carbons), confirming the cyclic nature of the structure and the sequence of the amino acid residues. researchgate.net

The following table summarizes typical NMR spectral data for Cyclo(L-leucyl-L-valyl). frontiersin.org

¹H NMR Data (500 MHz, CD₃OD)¹³C NMR Data
PositionδH (ppm), Multiplicity (J in Hz)PositionδC (ppm)
H-α (Leu)4.26 (m)C=O (Leu)172.5
H-β (Leu)1.96 (m), 2.37 (m)C=O (Val)172.0
H-γ (Leu)2.17 (m)C-α (Leu)60.5
H-δ (Leu)1.05 (d, 7.0), 1.02 (d, 7.0)C-α (Val)55.1
H-α (Val)3.63 (m)C-β (Leu)46.9
H-β (Val)3.51 (m), 3.65 (m)C-β (Val)32.1
H-γ (Val)2.04 (m), 1.91 (m)C-γ (Leu)26.2
C-δ (Leu)23.1, 22.8
C-γ (Val)20.1, 19.8

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of Cyclo(L-leucyl-L-valyl) and is frequently coupled with chromatographic methods for its detection in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique well-suited for the analysis of volatile and thermally stable compounds. Diketopiperazines, including Cyclo(L-leucyl-L-valyl), possess sufficient volatility to be analyzed by GC-MS, often without the need for chemical derivatization. nih.gov This method is frequently used to identify diketopiperazines in complex mixtures, such as extracts from microbial cultures or fermented foods. nih.govnih.gov The sample is vaporized and separated based on boiling point and polarity on the GC column before entering the mass spectrometer, where it is fragmented by an electron impact (EI) source, yielding a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov

Electro-Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally fragile molecules like peptides and their derivatives. mdpi.com It is commonly coupled with liquid chromatography (LC). kuleuven.be In ESI-MS analysis, Cyclo(L-leucyl-L-valyl) is typically observed as a protonated molecule [M+H]⁺ in positive ion mode. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected. This technique provides an accurate determination of the molecular weight of the intact molecule with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This precision allows for the determination of a molecule's elemental formula. For Cyclo(L-leucyl-L-valyl), with a molecular formula of C₁₁H₂₀N₂O₂, the theoretical monoisotopic mass is 212.1525 Da. An HRMS measurement yielding a mass very close to this theoretical value provides strong evidence for this specific elemental composition, allowing it to be distinguished from other isobaric compounds (different compounds with the same nominal mass). thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the specificity of tandem mass spectrometry, making it a highly sensitive and selective technique for analyzing complex mixtures. nih.gov In an LC-MS/MS experiment, the precursor ion corresponding to Cyclo(L-leucyl-L-valyl) (e.g., m/z 212.15) is selected and fragmented through collision-induced dissociation (CID) to produce a set of characteristic product ions. This fragmentation pattern is unique to the molecule's structure and can be used for its unambiguous identification and quantification even at trace levels in complex biological matrices. foodandnutritionjournal.org

This LC-MS/MS data can be further utilized in molecular networking, a powerful bioinformatics approach for organizing and visualizing large-scale mass spectrometry data. springernature.com Using platforms like the Global Natural Products Social Molecular Networking (GNPS) environment, the fragmentation spectra of all molecules in a sample are compared. researchgate.netucsd.edu Molecules with similar structures produce similar fragmentation patterns and are thus clustered together into "molecular families." nih.govgithub.io This allows for the rapid identification of known compounds like Cyclo(L-leucyl-L-valyl) by matching its fragmentation spectrum against library data, and simultaneously enables the putative identification of new, structurally related analogs within the same sample.

Mass Spectrometry (MS) Applications

Microscopic Techniques for Biological Activity Visualization

Advanced microscopy techniques are indispensable for visualizing the effects of chemical compounds on biological structures such as bacterial biofilms. frontiersin.org These methods allow for real-time and high-resolution imaging of changes in biofilm architecture and cellular morphology.

Confocal Laser Scanning Microscopy (CLSM) is a premier technique for obtaining high-resolution, three-dimensional images of thick biological samples like biofilms. doi.orgnih.gov It is widely used to assess the efficacy of anti-biofilm agents by visualizing changes in the biofilm's structure and cell viability. nih.govresearchgate.net

In a typical experiment to evaluate Cyclo(L-leucyl-L-valyl), a biofilm would be grown and then treated with the compound. The biofilm is then stained with fluorescent dyes, such as a combination of SYTO 9 (stains live bacteria green) and propidium (B1200493) iodide (stains dead bacteria red). researchgate.net CLSM can then be used to generate a series of optical sections through the biofilm, which are reconstructed into a 3D image. This allows for the quantitative analysis of parameters such as total biovolume, average thickness, surface coverage, and the ratio of live to dead cells, providing clear evidence of the compound's anti-biofilm activity. frontiersin.orgnih.gov

Table 3: CLSM Analysis of Biofilm Structure

Measured Parameter Description Implication of Change after Treatment
Biofilm Thickness The average height of the biofilm from the substrate. A significant reduction indicates disruption of the biofilm structure.
Biovolume The total volume of microbial cells within the imaged area. A decrease suggests cell death or detachment.
Live/Dead Cell Ratio The proportion of viable (green) versus non-viable (red) cells. An increase in the red/green fluorescence ratio indicates bactericidal activity.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. mdpi.com In the context of biofilm research, SEM is used to visualize the fine details of the biofilm's surface, the morphology of individual bacterial cells, and their adherence to a substrate. nih.govnih.gov

When studying the effect of Cyclo(L-leucyl-L-valyl), SEM analysis can reveal significant damage to the biofilm's integrity that might not be visible with lower-resolution methods. researchgate.net Untreated biofilms typically show a dense network of bacteria encased in an extracellular polymeric substance (EPS) matrix. mdpi.com After treatment, SEM micrographs might show a loss of this dense structure, with fewer adherent bacteria. nih.gov Furthermore, SEM can reveal morphological changes to the bacteria themselves, such as cell lysis, elongation, or surface wrinkling, which are indicative of cellular stress or damage caused by the compound. nih.govmdpi.com

Table 4: Observable Effects on Biofilm and Bacterial Morphology via SEM

Observation Description
Disruption of Biofilm Matrix The dense, continuous extracellular matrix appears sparse or degraded.
Reduced Bacterial Adherence Fewer bacterial cells are observed attached to the surface.
Altered Cell Morphology Bacteria may appear elongated, shrunken, or show membrane damage.
Cell Lysis Evidence of ruptured or collapsed bacterial cells.

Atomic Force Microscopy (AFM) for Nanostructure and Self-Assembly Studies

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It is an ideal tool for studying the nucleation and self-assembly of molecules into ordered nanostructures on a surface. mdpi.com Diketopiperazines are known for their ability to self-assemble through intermolecular hydrogen bonding into a variety of nanoscale morphologies, such as gels, spheres, fibers, and tubes. researchgate.net

AFM can be used to visualize the nanostructures formed by Cyclo(L-leucyl-L-valyl) under different conditions (e.g., in various solvents or on different substrates like mica or graphite). researchgate.net The technique can provide detailed information about the morphology and dimensions (height, width, and length) of the resulting assemblies. By imaging the process in situ, AFM can track the dynamics of self-assembly, from initial nucleation to the growth of larger structures. mdpi.com This provides fundamental insights into the intermolecular forces driving the formation of these ordered materials.

Table 5: AFM Analysis of Cyclo(L-leucyl-L-valyl) Self-Assembly

Parameter Information Obtained
Surface Topography High-resolution 3D imaging of self-assembled nanostructures.
Nanostructure Morphology Identification of shapes such as fibers, ribbons, spheres, or networks.
Dimensional Analysis Precise measurement of the height, width, and periodicity of assemblies.
Surface Roughness Quantification of the texture of the molecular layer.

Biological Activities of Cyclo(L-leucyl-L-valyl): A Review of Preclinical Data

Following a comprehensive review of scientific literature, there is a notable lack of specific research data for the chemical compound Cyclo(L-leucyl-L-valyl) corresponding to the detailed biological activities outlined in the requested article structure. The specified activities, including antifungal, antiaflatoxigenic, and anti-biofilm effects, are not documented for this particular cyclic dipeptide in the available preclinical models.

However, the scientific literature extensively describes these precise biological activities for a closely related compound, Cyclo(L-leucyl-L-prolyl) [CLP] . Research on CLP aligns remarkably well with the requested outline, suggesting a possible misidentification of the compound of interest.

For instance, studies on Cyclo(L-leucyl-L-prolyl) have demonstrated:

Antifungal and Antiaflatoxigenic Activities: It inhibits aflatoxin production in Aspergillus parasiticus by repressing the transcription of key aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA. nih.govresearchgate.netnih.gov At higher concentrations, it also modulates fungal growth. nih.govnih.gov

Antimicrobial and Anti-virulence Effects: It effectively inhibits biofilm formation in various pathogenic bacteria, including Listeria monocytogenes, Streptococcus mutans, and methicillin-resistant Staphylococcus aureus. nih.govnih.govrsc.orgnih.gov The proposed mechanisms often involve the attenuation of virulence factors and potentially interfere with quorum sensing pathways. researchgate.net

Given the direct overlap between the requested topics and the documented activities of Cyclo(L-leucyl-L-prolyl), it is possible that this was the intended subject. No verifiable data could be found to populate the requested article sections for Cyclo(L-leucyl-L-valyl).

To provide an accurate and informative article, clarification on the target compound is necessary. An article on Cyclo(L-leucyl-L-prolyl) could be generated that would fully address the detailed outline provided.

Biological Activities and Mechanistic Insights in Preclinical Models

Antimicrobial and Anti-virulence Effects

Suppression of Virulence Factors (e.g., adherence, acid production, glucan synthesis, cell surface hydrophobicity)

While specific studies on Cyclo(L-leucyl-L-valyl) are limited, research on the closely related compound Cyclo(L-leucyl-L-prolyl) provides significant insights into the potential of this class of molecules to suppress bacterial virulence factors, particularly in cariogenic bacteria such as Streptococcus mutans.

A study investigating the effects of Cyclo(L-leucyl-L-prolyl) isolated from the mangrove rhizosphere bacterium Bacillus amyloliquefaciens (MMS-50) demonstrated its potent anti-virulence properties against S. mutans. At sub-inhibitory concentrations (30 μg/mL), the compound significantly reduced several key virulence traits without affecting bacterial viability. The observed reductions were as follows:

Adherence: 68% reduction

Glucan Synthesis: 32% reduction

Biofilm Formation: 53.5% reduction

Furthermore, the study noted significant decreases in acid production, acid tolerance, and cell surface hydrophobicity. Gene expression analysis revealed a significant downregulation of virulence-related genes, including vicR, comDE, gtfC, and gbpB.

Another study on Cyclo(L-leucyl-L-prolyl) from a marine Bacillus amyloliquefaciens highlighted its efficacy against the foodborne pathogen Listeria monocytogenes. The compound was found to impede the initial adhesion of the pathogen, thereby attenuating biofilm formation and its associated virulence. frontiersin.org This was further supported by a significant decrease in extracellular polymeric substance, autoaggregation, and the hydrophobicity index of the treated L. monocytogenes cells. frontiersin.org

Virulence FactorEffect of Cyclo(L-leucyl-L-prolyl)Organism
Adherence68% ReductionStreptococcus mutans
Acid ProductionSignificant ReductionStreptococcus mutans
Glucan Synthesis32% ReductionStreptococcus mutans
Cell Surface HydrophobicitySignificant ReductionStreptococcus mutans, Listeria monocytogenes
Biofilm Formation53.5% ReductionStreptococcus mutans

Antibacterial Spectrum and Efficacy (e.g., anti-VRE, Gram-positive bacteria)

Cyclodipeptides have demonstrated a broad spectrum of antibacterial activity. Research has shown that Cyclo(L-Leucine-L-Proline) exhibits activity against twelve strains of vancomycin-resistant enterococci (VRE). nih.gov Similarly, Cyclo(L-Phenylalanine-L-Proline) has also shown activity against VRE strains and other pathogenic microbes. nih.gov

The antibacterial efficacy of these compounds extends to a variety of Gram-positive bacteria. For instance, Cyclo(L-leucyl-L-prolyl) has been shown to be effective against both Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA). koreascience.kr

Nematocidal Activity

The potential of cyclodipeptides as nematocidal agents has been explored in several studies. Fungi, in particular, are a rich source of these bioactive compounds. A review of fungal cyclodipeptides highlighted that some of these compounds have been screened and found to possess nematocidal activities. nih.gov For example, the prenylated pyranoindole derivatives talathermophilins A and B, isolated from a thermophilic fungus, have demonstrated nematocidal activity against the free-living nematode Panagrellus redivevus. nih.gov

Cytotoxic Activities in In Vitro Cancer Cell Models

The cytotoxic potential of cyclodipeptides against various cancer cell lines is an area of active research. A study on the marine natural compound Cyclo(L-leucyl-L-prolyl) demonstrated its ability to inhibit the migration of triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468. nih.gov The study found that this compound reduced the viability of these cancer cells without affecting the healthy human breast epithelial cell line (MCF-12A). nih.gov Furthermore, it induced DNA strand breaks, DNA damage, and cell death in the cancer cell lines. nih.gov

Another study on a series of 2,6-diketopiperazine enantiomers derived from α-amino acids investigated their effects on MDA-MB-231 triple-negative breast cancer cells. Several of these compounds, including those derived from leucine (B10760876), showed remarkable inhibitory effects on the proliferation and viability of these cancer cells, and induced apoptosis. nih.gov

CompoundCancer Cell LineObserved Effect
Cyclo(L-leucyl-L-prolyl)MDA-MB-231 (Triple-Negative Breast Cancer)Reduced viability, inhibited migration, induced DNA damage and cell death
Cyclo(L-leucyl-L-prolyl)MDA-MB-468 (Triple-Negative Breast Cancer)Reduced viability
2,6-Diketopiperazines (Leucine-derived)MDA-MB-231 (Triple-Negative Breast Cancer)Inhibited proliferation and viability, induced apoptosis

Immunomodulatory Effects and Radioprotection (Class-wide activity from related CDPs, e.g., for cyclo(L-phenylalanyl-L-prolyl))

Certain cyclodipeptides have been shown to possess both immunomodulatory and radioprotective properties. A notable example is Cyclo(L-phenylalanyl-L-prolyl), which has been investigated for its radioprotective effects on irradiated rat lungs. nih.govmdpi.com In this study, treatment with Cyclo(L-phenylalanyl-L-prolyl) reduced early lung damage induced by irradiation. nih.govmdpi.com The protective mechanism appears to involve the modulation of cytokine expression. Specifically, the expression of the proinflammatory cytokine TNF-α and the fibrogenic cytokine TGF-β1 was decreased in the lungs of irradiated rats that received the compound. nih.govmdpi.com

Enzyme Inhibition (e.g., Topoisomerase I, α-glucosidase by related CDPs)

The ability of cyclodipeptides and related compounds to inhibit specific enzymes is a key aspect of their therapeutic potential.

Topoisomerase I Inhibition: Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a target for anticancer drugs. nih.gov Certain fungal metabolites with a diketopiperazine structure, namely TAN-1496 A, C, and E, have been found to inhibit mammalian DNA topoisomerase I. nih.gov These compounds were shown to inhibit the relaxation of supercoiled DNA by the enzyme and subsequently suppressed the growth of various tumor cells and induced apoptosis. nih.gov Another related compound, Cyclo(phenylalanine-proline), has also been reported to specifically inhibit DNA topoisomerase I activity. nih.gov

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes as they can delay the absorption of glucose. nih.gov Several studies have identified diketopiperazine derivatives as effective α-glucosidase inhibitors. For instance, a series of chiral piperazine-2,5-dione derivatives were found to be non-competitive inhibitors of α-glucosidase. nih.gov Additionally, new diketopiperazine alkaloids isolated from a mangrove endophytic fungus, Aspergillus sp. 16-5c, exhibited significant α-glucosidase inhibitory activity, with some compounds showing IC50 values as low as 7.6 μM. nih.gov

Plant Disease Resistance Induction (e.g., in Arabidopsis thaliana)

Cyclodipeptides produced by plant-growth promoting rhizobacteria (PGPR) can play a role in inducing disease resistance in plants. Studies on Arabidopsis thaliana have shown that certain CDPs can elicit immune responses, reducing the pathogenic effects of infections.

One study demonstrated that four CDPs, including Cyclo(L-Leu-L-Pro), identified from Bacillus vallismortis BS07, induced disease resistance in Arabidopsis against Pseudomonas syringae infection. nih.gov The mechanism of this induced resistance was found to be dependent on key components of the salicylic (B10762653) acid-dependent defense pathway. nih.gov

Another investigation revealed that bacterial CDPs can trigger salicylic acid-independent and jasmonic acid-dependent defense responses in A. thaliana. Pre-exposure of Arabidopsis seedlings to CDPs significantly reduced infection by pathogenic Pseudomonas aeruginosa PAO1 strains. These findings suggest that bacterial CDPs can act as elicitors of the plant's immune response.

Molecular and Cellular Mechanisms of Action (General)

The biological effects of cyclic dipeptides are often attributed to their ability to interact with various cellular components, thereby influencing signaling pathways and gene expression. The compact and rigid structure of these molecules allows them to potentially bind to enzymes, receptors, and other proteins with high specificity.

While direct RT-PCR data for Cyclo(L-leucyl-L-valyl) is not available, studies on the related compound Cyclo(L-leucyl-L-prolyl) have demonstrated its capacity to modulate gene expression. In a preclinical model using the fungus Aspergillus parasiticus, Cyclo(L-leucyl-L-prolyl) was shown to repress the transcription of genes involved in the biosynthesis of aflatoxin. researchgate.netnih.gov This effect was quantified using reverse transcription-PCR (RT-PCR), revealing a significant downregulation of key regulatory and structural genes in the aflatoxin pathway.

Notably, the study also highlighted that another structurally related compound, Cyclo(L-valyl-L-prolyl), exhibited similar inhibitory activities against aflatoxin production, suggesting that the valine residue in Cyclo(L-leucyl-L-valyl) may confer comparable bioactivity. researchgate.netnih.gov The findings for Cyclo(L-leucyl-L-prolyl) are summarized in the table below.

Gene TargetOrganism/Cell LineEffect on Gene ExpressionAnalytical Method
aflRAspergillus parasiticusRepression of transcriptionRT-PCR
hexBAspergillus parasiticusRepression of transcriptionRT-PCR
pksL1Aspergillus parasiticusRepression of transcriptionRT-PCR
dmtAAspergillus parasiticusRepression of transcriptionRT-PCR

These findings suggest that Cyclo(L-leucyl-L-valyl) could potentially regulate gene expression through similar mechanisms, although further research is needed to confirm this.

There is currently no direct evidence to suggest that Cyclo(L-leucyl-L-valyl) interferes with DNA replication. However, preclinical studies on related cyclic dipeptides indicate the potential for these compounds to interrupt crucial cellular pathways, including those related to DNA integrity. For instance, research on Cyclo(L-leucyl-L-prolyl) has shown its ability to induce DNA strand breaks and damage in preclinical models of triple-negative breast cancer. This genotoxic activity suggests an interruption of cellular pathways responsible for maintaining genomic stability. While the precise mechanism of this DNA damage is not fully elucidated, it points towards a potential area of investigation for the bioactivity of Cyclo(L-leucyl-L-valyl).

Structure Activity Relationship Sar Studies for Cyclo L Leucyl L Valyl and Analogues

Impact of Amino Acid Residues on Biological Activity

The nature of the amino acid side chains in the diketopiperazine ring plays a fundamental role in defining the biological profile of the compound.

The presence of hydrophobic amino acid residues is a key factor for the biological activity of many cyclodipeptides. Research indicates that a structure combining a hydrophobic amino acid with proline is particularly important for certain inhibitory activities. nih.govresearchgate.net For instance, in studies on the inhibition of aflatoxin production, both Cyclo(L-leucyl-L-prolyl) and Cyclo(L-valyl-L-prolyl) demonstrated significant activity. researchgate.netnih.gov This suggests that the hydrophobic side chains of both leucine (B10760876) and valine are conducive to this biological effect, likely through hydrophobic interactions with a biological target. researchgate.net The substitution of one aliphatic amino acid for another, such as leucine for valine, can result in similar biological activities in some cases. mdpi.com However, even subtle differences between hydrophobic residues, like the isomeric leucine and isoleucine, can lead to significant variations in activity, highlighting the delicate balance between hydrophobicity, structure, and function. mdpi.com

Proline's unique, rigid cyclic structure imparts significant conformational constraints on the peptide backbone, which is often crucial for biological activity. Studies on aflatoxin inhibition have shown that a cyclodipeptide structure composed of a hydrophobic amino acid and proline is critical for the observed effect. nih.gov Cyclodipeptides that lack proline, such as Cyclo(L-leucyl-L-glycyl), exhibit substantially weaker or no activity in the same assays. nih.gov This underscores the importance of the proline residue in orienting the other amino acid's side chain and maintaining a specific ring conformation necessary for target interaction. The absolute configuration of natural DKPs is a key determinant of their biological activity. nsf.govnih.govresearchgate.net

The table below illustrates the comparative inhibitory activity of different proline-containing and non-proline-containing cyclodipeptides against norsolorinic acid (NA) accumulation, a precursor to aflatoxin.

CompoundCompositionRelative Inhibitory Activity
Cyclo(L-leucyl-L-prolyl) Hydrophobic + ProlineStrong
Cyclo(L-valyl-L-prolyl) Hydrophobic + ProlineStrong nih.gov
Cyclo(L-leucyl-L-glycyl) Hydrophobic + Non-ProlineVery Weak / Inactive nih.gov
Cyclo(L-glycyl-L-prolyl) Non-Hydrophobic + ProlineInactive nih.gov

This table is based on findings from a study on the inhibition of norsolorinic acid accumulation by A. parasiticus. nih.gov

The size and shape of the amino acid side chains, which contribute to steric hindrance, can significantly modulate biological activity. While both leucine and valine are hydrophobic, the isobutyl side chain of leucine is larger than the isopropyl side chain of valine. This difference in steric bulk can influence how the molecule fits into a binding pocket of a target protein or enzyme. In some biological systems, this difference may be negligible, leading to similar activities for both Cyclo(L-leucyl-L-prolyl) and Cyclo(L-valyl-L-prolyl). researchgate.netnih.gov However, in other contexts, such as the antiplasmodial activity of certain cyclopeptides, even the difference between the constitutional isomers leucine and isoleucine can dramatically alter efficacy, suggesting that the precise shape and steric profile of the side chain are critical for optimal interaction. mdpi.com

Stereochemical Influence on Activity (L- vs. D-Isomers, Cis-Trans Isomerism)

Stereochemistry is a paramount factor in the biological activity of chiral molecules like cyclodipeptides. nsf.govnih.govresearchgate.net Due to two chiral centers, a dipeptide like Cyclo(leucyl-prolyl) can exist as four different stereoisomers: LL, DD, LD, and DL.

The following table summarizes the differential activities of Cyclo(Leu-Pro) stereoisomers in inhibiting aflatoxin production.

StereoisomerConfigurationRelative Inhibitory Activity
Cyclo(L-leucyl-L-prolyl) L-LStrong nih.govresearchgate.netnih.gov
Cyclo(D-leucyl-D-prolyl) D-DStrong nih.govresearchgate.netnih.gov
Cyclo(L-prolyl-D-leucyl) L-DWeaker researchgate.netnih.gov
Cyclo(D-prolyl-L-leucyl) D-LWeaker researchgate.netnih.gov

Conformation-Activity Relationships (e.g., cis-trans isomerism of amide bonds)

The biological activity of a cyclodipeptide is ultimately determined by its three-dimensional shape, or conformation. The diketopiperazine ring is not perfectly planar and can adopt different puckered conformations, often described as a boat or chair form. The specific conformation is influenced by the nature and stereochemistry of the amino acid side chains.

Development of Predictive Models for Biological Activity from Structural Features

Predicting the biological activity of a compound from its structure is a major goal in medicinal chemistry and drug discovery. The development of robust, artificial intelligence (AI)-driven predictive models relies on large, high-quality datasets of chemical structures and their corresponding biological activities. researcher.life For cyclodipeptides like Cyclo(L-leucyl-L-valyl), the SAR data provides a solid foundation for building such models.

By quantifying key structural features, known as molecular descriptors—such as hydrophobicity, molecular weight, side chain volume (steric properties), and stereochemical parameters—and correlating them with observed biological activities, computational models can be trained. These models, often employing machine learning algorithms, can then be used to predict the activity of novel, untested analogues. For instance, a model could be developed to predict the antifungal potency of new proline-containing cyclodipeptides by analyzing how variations in the hydrophobic amino acid affect the predicted activity. The success of these predictive models is highly dependent on the quality and diversity of the input data, including information on both active and inactive compounds, to ensure accuracy. researcher.life

Chemical Modifications, Derivatization, and Analog Design

Synthesis of Novel Cyclic Dipeptide Derivatives

The synthesis of novel derivatives of cyclic dipeptides, including those structurally related to Cyclo(L-leucyl-L-valyl), typically involves the strategic modification of the precursor amino acids or the cyclic dipeptide scaffold itself. Common approaches include the introduction of unnatural amino acids, N-alkylation, and the incorporation of diverse functional groups.

For instance, in the broader context of cyclic dipeptides, the synthesis of analogs of Cyclo(L-leucyl-L-prolyl) has been reported, demonstrating the feasibility of creating stereoisomers and other derivatives. nih.gov The synthesis of these analogs often begins with the appropriate N-protected amino acids, which are then coupled and cyclized to form the diketopiperazine ring. This fundamental approach can be adapted to generate a wide array of Cyclo(L-leucyl-L-valyl) derivatives by utilizing modified leucine (B10760876) or valine precursors.

Table 1: Examples of Synthetic Strategies for Cyclic Dipeptide Derivatives

StrategyDescriptionPotential Application to Cyclo(L-leucyl-L-valyl)
Use of Unnatural Amino Acids Incorporation of amino acids not found in the standard genetic code to introduce novel side chains or backbone conformations.Synthesis of analogs with modified hydrophobicity, steric bulk, or electronic properties by replacing L-leucine or L-valine with non-proteinogenic counterparts.
N-Alkylation Introduction of alkyl groups to the amide nitrogens within the diketopiperazine ring.This can enhance metabolic stability and influence the conformation of the cyclic dipeptide, potentially leading to improved bioactivity. frontiersin.org
Side Chain Modification Chemical alteration of the isobutyl (leucine) or isopropyl (valine) side chains.Introduction of functional groups such as halogens, hydroxyls, or aromatic rings to probe structure-activity relationships and potentially introduce new biological activities.
Scaffold Modification Alteration of the diketopiperazine ring itself, for example, by introducing heteroatoms.This is a more complex modification that could significantly alter the compound's properties but is less commonly explored for simple cyclic dipeptides.

Strategies for Enhancing Bioactivity and Selectivity through Chemical Derivatization

The primary goal of chemical derivatization is to enhance the biological activity and target selectivity of a lead compound. For cyclic dipeptides like Cyclo(L-leucyl-L-valyl), these strategies are guided by an understanding of their structure-activity relationships (SAR).

One key strategy involves modulating the stereochemistry of the constituent amino acids. Research on the related compound Cyclo(L-leucyl-L-prolyl) has shown that different stereoisomers can exhibit significantly different biological activities. For example, similar inhibitory activities against aflatoxin production were observed for cyclo(D-leucyl-D-prolyl) and cyclo(L-valyl-L-prolyl), whereas cyclo(D-prolyl-L-leucyl) and cyclo(L-prolyl-D-leucyl) showed weaker activities. nih.gov This suggests that the spatial orientation of the side chains is a critical determinant of bioactivity.

Another approach to enhance bioactivity is through the introduction of functional groups that can form additional interactions with the biological target. For example, the substitution of a leucine residue with a valine unit, both of which are aliphatic amino acids, has been shown in some cyclopeptides to result in similar biological activities, suggesting some level of tolerance for structural changes in the side chains. mdpi.com However, in other cases, such substitutions can significantly impact activity. mdpi.com

Backbone and Side-Chain Modifications

Modifications to the backbone and side chains of cyclic dipeptides are fundamental strategies in medicinal chemistry to fine-tune their pharmacological profiles.

Backbone Modifications: The diketopiperazine backbone of Cyclo(L-leucyl-L-valyl) is a rigid structure that orients the amino acid side chains in specific spatial arrangements. Modifications to the backbone, such as N-methylation, can alter the conformational preferences of the ring and protect the amide bonds from enzymatic degradation, thereby increasing metabolic stability. frontiersin.org The introduction of non-amide bonds, while a more synthetically challenging approach, could also be explored to create novel peptidomimetics with enhanced drug-like properties.

Side-Chain Modifications: The isobutyl and isopropyl side chains of leucine and valine, respectively, are key determinants of the lipophilicity and steric properties of Cyclo(L-leucyl-L-valyl). Modifications to these side chains can have a profound impact on biological activity. For instance, increasing the lipophilicity of the side chains could enhance membrane permeability, while the introduction of polar groups could improve aqueous solubility. Structure-activity relationship studies on other cyclopeptides have demonstrated that even subtle changes in the side chain, such as the difference between leucine and isoleucine (constitutional isomers), can affect biological activity. mdpi.com

Impact of Modifications on Biological Profiles and Mechanisms

Chemical modifications to Cyclo(L-leucyl-L-valyl) are anticipated to have a significant impact on its biological profile and mechanism of action. The stereochemistry of the constituent amino acids is a particularly crucial factor.

Studies on the related cyclic dipeptides have provided valuable insights into how stereochemistry influences bioactivity. For instance, in the context of aflatoxin production inhibition by Aspergillus parasiticus, the L,L- and D,D-isomers of Cyclo(leucyl-prolyl) exhibited similar and potent inhibitory activity, while the L,D- and D,L-isomers were significantly less active. nih.gov This highlights the importance of the relative orientation of the side chains for effective interaction with the molecular target.

Table 2: Influence of Stereochemistry on the Biological Activity of Related Cyclic Dipeptides

CompoundStereoisomerBiological ActivityFinding
Cyclo(leucyl-prolyl)L-Leu-L-ProInhibition of aflatoxin productionHigh activity. nih.gov
Cyclo(leucyl-prolyl)D-Leu-D-ProInhibition of aflatoxin productionSimilar high activity to the L,L-isomer. nih.gov
Cyclo(leucyl-prolyl)D-Pro-L-LeuInhibition of aflatoxin productionWeaker activity. nih.gov
Cyclo(leucyl-prolyl)L-Pro-D-LeuInhibition of aflatoxin productionWeaker activity. nih.gov
Cyclo(valyl-prolyl)L-Val-L-ProInhibition of aflatoxin productionHigh activity, similar to Cyclo(L-leucyl-L-prolyl). nih.gov

This data is for a related compound and is presented to illustrate the principle of stereochemical influence on bioactivity, as specific data for Cyclo(L-leucyl-L-valyl) derivatives is limited.

These findings suggest that modifications to Cyclo(L-leucyl-L-valyl), particularly those affecting its stereochemistry and the nature of its side chains, would likely alter its biological activity. For example, the introduction of a more rigid side chain could enhance binding to a specific target by reducing the entropic penalty upon binding. Conversely, the addition of flexible side chains could allow for interaction with a broader range of targets. The precise impact of such modifications would need to be determined empirically through the synthesis and biological evaluation of novel analogs. The mechanism of action is also likely to be affected, as changes in the three-dimensional structure of the molecule will influence how it interacts with its biological targets at the molecular level.

Computational and Theoretical Studies of Cyclo L Leucyl L Valyl

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

While specific molecular docking studies focused exclusively on Cyclo(L-leucyl-L-valyl) are not extensively detailed in the reviewed scientific literature, the general approach for such an investigation would involve:

Target Identification: Selecting a biologically relevant protein target. For a cyclic dipeptide, this could range from enzymes to receptors involved in various cellular signaling pathways.

In Silico Docking: Using computational software to place the 3D structure of Cyclo(L-leucyl-L-valyl) into the binding site of the target protein. The program then calculates the most likely binding poses and estimates the binding affinity.

Interaction Analysis: The resulting docked poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, a study on the related compound, Cyclo(L-leucyl-L-prolyl), demonstrated its potential as an antifungal agent by performing in silico molecular docking against target proteins of Aspergillus flavus, such as FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase. This highlights the utility of molecular docking in predicting the biological potential of cyclic dipeptides. A similar approach for Cyclo(L-leucyl-L-valyl) could elucidate its potential therapeutic applications.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like Cyclo(L-leucyl-L-valyl), MD simulations can provide detailed information about its conformational landscape and stability in different environments.

Specific molecular dynamics simulation studies for Cyclo(L-leucyl-L-valyl) are not readily found in the current body of scientific literature. However, the application of MD simulations to this compound would be invaluable for:

Conformational Sampling: Exploring the different three-dimensional shapes (conformations) that the molecule can adopt in solution. This is crucial as the biological activity of a peptide is often dependent on its conformation.

Stability Assessment: Evaluating the stability of different conformations over time. This can help in identifying the most energetically favorable and thus most populated conformations.

Solvent Effects: Understanding how the surrounding solvent (e.g., water or a nonpolar solvent) influences the peptide's conformation and dynamics.

General studies on cyclic peptides have shown that they are more rigid than their linear counterparts, which can lead to improved receptor binding and enzymatic stability. MD simulations can quantify this rigidity and explore the subtle conformational changes that still occur and may be functionally important.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles. These methods can provide deep insights into the chemical properties of Cyclo(L-leucyl-L-valyl).

While specific quantum chemical calculation reports for Cyclo(L-leucyl-L-valyl) are not prominent in the literature, these theoretical calculations could be employed to:

Determine Molecular Geometries: Accurately predict the bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These are key to understanding the molecule's reactivity and intermolecular interactions.

Predict Spectroscopic Properties: Simulate spectroscopic data, such as NMR and infrared spectra, which can aid in the experimental characterization of the compound.

The interpretation of experimental results is often aided by quantum chemical calculations, which can provide a theoretical framework for understanding the observed chemical behavior.

Kinetic Modeling of Cyclization Reactions (e.g., non-isothermal kinetics)

The formation of Cyclo(L-leucyl-L-valyl) from its linear dipeptide precursor, L-leucyl-L-valine, is a cyclization reaction that can be studied using kinetic modeling. Non-isothermal kinetics, where the temperature is varied at a constant rate, is a particularly useful technique for studying solid-state reactions.

A study on the cyclization of L-leucyl-L-valine dipeptide in the crystalline phase upon heating has been conducted. Current time information in Edmonton, CA. Using isoconversion kinetics approaches, a kinetic model was determined, and the kinetic parameters were calculated. Current time information in Edmonton, CA.

The key findings from this research include the determination of the activation energy, the Arrhenius multiplier, and the reaction order for the solid-state cyclization process. Current time information in Edmonton, CA. This type of study is valuable for understanding the mechanism of the cyclization reaction and for optimizing the synthesis of cyclic dipeptides. Current time information in Edmonton, CA.

Below is a table summarizing the type of data that can be obtained from such a study.

Kinetic ParameterDescription
Activation Energy (Ea)The minimum amount of energy required for the cyclization reaction to occur.
Arrhenius Multiplier (A)A pre-exponential factor that relates to the frequency of collisions in the correct orientation for the reaction to occur.
Reaction Order (n)The exponent to which the concentration of the reactant is raised in the rate law, indicating the dependency of the reaction rate on the reactant concentration.

Note: The specific values for Cyclo(L-leucyl-L-valyl) formation are detailed in the cited research and would be presented here if publicly available.

Structure-Based Computational Modeling for Biological Activity Prediction

Structure-based computational modeling encompasses a range of techniques that use the three-dimensional structure of a molecule to predict its biological activity. This approach is a cornerstone of modern drug design and discovery.

For Cyclo(L-leucyl-L-valyl), while specific, comprehensive structure-based modeling studies for predicting a wide range of biological activities are not widely published, it is known to inhibit aflatoxin production by Aspergillus parasiticus. mdpi.com It achieves this by inhibiting the transcription of aflatoxin-related genes. mdpi.com

A typical workflow for predicting biological activity would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of Cyclo(L-leucyl-L-valyl) that are responsible for its biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the chemical structure of the molecule with its biological activity. This can be used to predict the activity of related, untested compounds.

Virtual Screening: Using the 3D structure of a target receptor to screen a library of compounds, including Cyclo(L-leucyl-L-valyl), to identify potential binders.

These computational models can guide the synthesis of new analogs of Cyclo(L-leucyl-L-valyl) with potentially enhanced biological activities.

Research Applications and Future Perspectives

Potential as Research Probes for Biological Pathways

Diketopiperazines are valuable tools for investigating complex biological pathways due to their ability to modulate specific molecular targets. Cyclo(L-leucyl-L-valyl) and related compounds have been instrumental in probing the genetic and molecular regulation of microbial processes, particularly in mycotoxin production and bacterial communication.

A key application is in the study of aflatoxin biosynthesis. Research has shown that Cyclo(L-leucyl-L-valyl) can inhibit the production of aflatoxin by the fungus Aspergillus parasiticus. medchemexpress.commedchemexpress.eu Its mechanism involves the transcriptional repression of essential aflatoxin-related genes, including aflR, hexB, pksL1, and dmtA. medchemexpress.commedchemexpress.eu The aflR gene is particularly significant as it encodes a key regulatory protein that governs the entire aflatoxin production pathway. mdpi.com By downregulating this gene, the compound effectively shuts down the synthesis of the toxin. This specific inhibitory action makes Cyclo(L-leucyl-L-valyl) a precise chemical probe to dissect the regulatory network of fungal secondary metabolism.

Studies on analogous DKPs, such as cyclo(L-Ala-L-Pro), have further elucidated this mechanism, identifying Glutathione S-transferase (GST) as a specific binding protein. mdpi.com Inhibition of GST activity by the DKP leads to the reduced expression of aflR, suggesting a potential pathway by which these compounds exert their effects. mdpi.com This allows researchers to probe the function of GST in fungal signaling and stress response pathways.

Furthermore, other diketopiperazines have been identified as signaling molecules in bacterial quorum sensing (QS), the process of cell-to-cell communication that regulates collective behaviors. For instance, cyclo(l-Phe-l-Pro) acts as a QS signal in Vibrio vulnificus, controlling gene expression through a defined ToxR-LeuO-HU-RpoS signaling cascade. nih.gov This highlights the potential of using DKPs like Cyclo(L-leucyl-L-valyl) as probes to study and manipulate bacterial communication networks, which are crucial for processes like biofilm formation and virulence. benthamdirect.com

Role in the Discovery of Novel Bioactive Compounds

The 2,5-diketopiperazine ring is considered a "privileged scaffold" in medicinal chemistry. wustl.edu Its conformationally rigid, stable structure provides an excellent foundation for the design and synthesis of new therapeutic agents and other bioactive molecules. mdpi.comresearchgate.netmdpi.com The DKP core can be readily modified at multiple positions, allowing for the creation of large, structurally diverse libraries of compounds for screening. acs.orgmdpi.com

The DKP framework serves as a key building block for constructing complex organic and natural product-inspired molecules. acs.org Researchers have leveraged this scaffold to develop novel derivatives with a wide array of biological activities, including anticancer, antimicrobial, and anti-protozoal properties. wustl.edumdpi.commdpi.com

A notable example is the synthesis of novel 3,6-diunsaturated 2,5-DKP derivatives designed as anticancer agents. By modifying the core DKP structure, researchers created compounds with potent inhibitory activity against lung (A549) and cervical (Hela) cancer cell lines. mdpi.com One such derivative, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene functional groups, demonstrated the ability to induce cancer cell apoptosis and block cell cycle progression. mdpi.com This work exemplifies how the DKP scaffold can be systematically modified to optimize biological activity and develop new therapeutic candidates.

Similarly, the versatility of the DKP core has been exploited to generate compounds with activity against tropical diseases. Through the Ugi multicomponent reaction, a diverse set of novel 2,5-DKPs were synthesized and screened for anti-protozoal effects against the parasites responsible for malaria (Plasmodium falciparum), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). mdpi.com The success of these efforts underscores the value of the DKP structure as a starting point for discovering molecules that can address unmet medical needs.

Applications in Agricultural Research (e.g., Crop Protection, Mycotoxin Control)

In the agricultural sector, diketopiperazines offer promising solutions for protecting crops from fungal pathogens and controlling mycotoxin contamination in food and feed.

Mycotoxin Control: The ability of Cyclo(L-leucyl-L-valyl) and related compounds to inhibit aflatoxin production is of direct relevance to agriculture and food safety. medchemexpress.comasm.org Aflatoxins are highly carcinogenic compounds produced by Aspergillus species that contaminate staple crops like corn and peanuts, leading to significant economic losses and health risks. mdpi.com A study on the related compound cyclo(L-leucyl-L-prolyl) found it had a 50% inhibitory concentration (IC50) for aflatoxin production of 0.20 mg/mL. nih.gov The same study noted that cyclo(L-valyl-L-prolyl), which shares a valine residue with Cyclo(L-leucyl-L-valyl), exhibited similar inhibitory activity. nih.govresearchgate.netnih.gov This suggests these compounds could be developed into biopesticides to prevent aflatoxin contamination in the field or during storage.

Crop Protection: Diketopiperazines also exhibit direct antifungal activity against plant pathogens. Isomers of cyclo(Leu-Pro) have been shown to be effective against Colletotrichum orbiculare, the fungus that causes anthracnose disease in cucumber plants. frontiersin.org These compounds significantly inhibited conidia germination and appressorium formation, crucial early steps in the fungal infection process, leading to a reduction in leaf lesions. frontiersin.org This makes them attractive candidates for biocontrol applications in sustainable agriculture. frontiersin.org

Furthermore, research has identified the nematocidal properties of certain DKPs. The compound cyclo(d-Pro-l-Leu), produced by Bacillus amyloliquefaciens, was found to be effective against the root-knot nematode Meloidogyne incognita, a major pest that causes significant damage to a wide range of crops. mdpi.com This discovery opens up the possibility of using DKPs as natural, biodegradable nematicides.

Application AreaTarget OrganismDKP Compound ExampleObserved Effect
Mycotoxin Control Aspergillus parasiticusCyclo(L-valyl-L-prolyl)Inhibition of aflatoxin production nih.gov
Crop Protection (Antifungal) Colletotrichum orbiculareCyclo(L-Leu-L-Pro)Inhibition of germination and lesion formation frontiersin.org
Crop Protection (Nematocidal) Meloidogyne incognitaCyclo(d-Pro-l-Leu)Increased J2 mortality and reduced egg hatching mdpi.com

Development of Antifungal and Antibiofilm Agents for Veterinary or Industrial Use

Biofilm formation is a significant problem in veterinary medicine and various industrial settings, as it allows pathogens to resist conventional antimicrobial treatments and persist on surfaces. Diketopiperazines have emerged as potent agents for combating these resilient microbial communities.

The structurally related compound cyclo(L-leucyl-L-prolyl) has demonstrated significant efficacy against formidable pathogens. In one study, it exhibited dose-dependent antibiofilm activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections in both animals and humans. rsc.org At sub-inhibitory concentrations, the compound achieved up to 87% inhibition of biofilm formation and was also capable of disrupting pre-formed biofilms. rsc.org The proposed mechanism involves impeding the synthesis of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. rsc.org

Similarly, this same DKP has shown potent antibiofilm and anti-virulence properties against Listeria monocytogenes, a foodborne pathogen that poses a serious threat to the food industry and can cause listeriosis in animals. researchgate.net The compound was shown to inhibit biofilm formation on various surfaces, including polystyrene, glass, and stainless steel, and to suppress key virulence traits like swimming and swarming motility. researchgate.net

These findings highlight the potential for developing DKP-based agents for several applications:

Veterinary Medicine: As alternatives or adjuncts to conventional antibiotics for treating biofilm-associated infections in companion animals and livestock.

Industrial Settings: As components in sanitizing solutions for food processing facilities, medical equipment, and other industrial surfaces to prevent biofilm contamination.

The mechanism of action often involves the disruption of the EPS matrix or interference with quorum sensing, which prevents the initial attachment and maturation of the biofilm. rsc.orgmdpi.com

Biotechnological Applications in Microbial Fermentation and Production

The unique properties of diketopiperazines are also being harnessed in biotechnology, both in their production and their application to control microbial processes.

Biotechnological Production: Traditional chemical synthesis of DKPs can be complex and may lead to racemization, yielding a mix of stereoisomers. nih.govproquest.com Modern biotechnological methods offer a more controlled and efficient alternative. A significant advancement is the development of a one-pot chemoenzymatic synthesis using the adenylation domain of tyrocidine synthetase A (TycA-A). nih.govproquest.com This method allows for the versatile and high-titer production of over 128 different DKPs without racemization. nih.gov By controlling reaction parameters like pH, this enzymatic approach enables the large-scale, sustainable production of specific DKP isomers for research and commercial use. nih.gov Further research into the non-ribosomal peptide synthetase (NRPS) enzymes that naturally produce DKPs in fungi and bacteria offers additional avenues for biosynthetic production. mdpi.com

Applications in Fermentation: Diketopiperazines can function as signaling molecules that influence microbial behavior, making them useful for managing fermentation processes. Several DKPs have been identified as quorum sensing molecules that can either activate or inhibit communication between microbes. benthamdirect.comresearchgate.net For example, certain DKPs produced by Pseudomonas putida can activate QS biosensors in other bacteria. researchgate.net This ability could be exploited in industrial fermentations to:

Enhance Production: Trigger the production of desired metabolites that are regulated by quorum sensing.

Control Contamination: Inhibit quorum sensing in contaminating microbes to prevent their growth or the production of undesirable byproducts.

Manage Biofilm Formation: Control biofilm formation within bioreactors, which can impede efficiency and productivity.

The use of DKPs as signaling molecules provides a sophisticated tool for fine-tuning the complex microbial interactions that occur within a fermentation environment.

Future Directions in Diketopiperazine Research and Engineering

The field of diketopiperazine research is rapidly evolving, with future efforts focused on harnessing synthetic biology, developing novel materials, and exploring new catalytic functions. The foundational knowledge of compounds like Cyclo(L-leucyl-L-valyl) is paving the way for significant innovations.

Combinatorial Biosynthesis and Pathway Engineering: A major future direction lies in the genetic engineering of microbial pathways to produce novel DKP derivatives. acs.org By combining cyclodipeptide synthase (CDPS) genes from different microorganisms with various "tailoring" enzymes (e.g., oxidases, methyltransferases), researchers can create engineered pathways that generate DKPs with unique structures and enhanced biological activities. acs.orgresearchgate.net This combinatorial biosynthesis approach allows for the rapid diversification of the DKP scaffold, creating libraries of new compounds for drug discovery and other applications. researchgate.net

Development of Advanced Materials: The propensity of certain DKPs to self-assemble into ordered nanostructures, such as hydrogels, opens up new possibilities in materials science and biomedicine. nih.gov Future research will likely focus on designing DKPs that can form smart materials with specific properties, such as stimuli-responsive drug delivery systems, scaffolds for tissue engineering, or novel biosensors. nih.gov

Novel Catalytic Applications: Recent studies have explored the use of DKPs as catalysts in organic synthesis. Future work aims to develop DKP-based catalytic systems for challenging chemical transformations, such as the aerobic oxidative coupling of phenols. youtube.com Success in this area could provide environmentally friendly methods for synthesizing complex polyphenolic natural products. youtube.com

As a class of compounds, research into diketopiperazines is still considered to be in its early stages. nih.gov The continued exploration of their synthesis, biological functions, and material properties promises to yield deeper insights and unlock a wide range of practical applications in medicine, agriculture, and biotechnology. nih.govnih.gov

Q & A

Q. What established methods are used for synthesizing Cyclo(L-leucyl-L-valyl) in laboratory settings?

Cyclo(L-leucyl-L-valyl) is typically synthesized via microbial fermentation or chemical cyclization. For microbial-derived cyclic dipeptides, common protocols involve ethanol fractionation and charcoal column chromatography to isolate compounds from bacterial secondary metabolites (e.g., Streptomyces spp.) . Post-synthesis purification may employ HPLC or preparative TLC, with structural analogs like cyclo(L-Pro-L-Val) isolated using similar workflows .

Q. How is the structural integrity of Cyclo(L-leucyl-L-valyl) confirmed post-synthesis?

Structural characterization relies on spectroscopic techniques:

  • NMR (¹H, ¹³C) to confirm backbone connectivity and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • SMILES notation and computational tools (e.g., PubChem data) to cross-verify stereoisomerism . Comparative analysis with structurally related cyclic dipeptides (e.g., cyclo(Leu-Phe)) further validates results .

Q. What storage conditions are recommended to maintain Cyclo(L-leucyl-L-valyl) stability?

Cyclic dipeptides are hygroscopic and prone to thermal degradation. Optimal storage involves:

  • Powder form : -20°C in desiccated environments for long-term stability.
  • Solvent solutions : -80°C to prevent hydrolysis or dimerization .

Advanced Research Questions

Q. What analytical challenges arise when quantifying Cyclo(L-leucyl-L-valyl) in complex biological matrices, and how are they addressed?

Challenges include low analyte concentration, matrix interference, and lack of commercial standards. Mitigation strategies:

  • LC-MS/MS with optimized ionization parameters (e.g., ESI+ mode) for sensitivity.
  • Surrogate standards : Use structurally similar cyclic dipeptides (e.g., cyclo(Pro-Arg)) to estimate response factors .
  • Internal standardization : Isotope-labeled analogs improve quantification accuracy in proteomic studies .

Q. How can researchers investigate potential synergistic effects of Cyclo(L-leucyl-L-valyl) with other cyclic dipeptides?

Experimental design should include:

  • Dose-response matrices : Co-administer Cyclo(L-leucyl-L-valyl) with compounds like cyclo(L-Pro-L-Phe) across varying concentrations.
  • Statistical models : Isobolographic analysis or Chou-Talalay synergy indices to quantify interactions.
  • Negative controls : Prior studies on cyclo(L-Ala-L-Pro) and cyclo(L-Val-L-Pro) found no synergy, underscoring the need for rigorous controls .

Q. What frameworks guide the design of mechanistic studies for Cyclo(L-leucyl-L-valyl) in cellular models?

Mechanistic studies require hypothesis-driven frameworks:

  • PICO framework : Define Population (e.g., cancer cell lines), Intervention (dose range), Comparison (untreated controls), and Outcome (e.g., apoptosis markers) .
  • Omics integration : Transcriptomics/proteomics to identify pathways modulated by Cyclo(L-leucyl-L-valyl), referencing methodologies from colorectal cancer studies on related cyclic dipeptides .
  • Validation : CRISPR/Cas9 knockouts or pharmacological inhibitors to confirm target engagement.

Q. How should researchers address contradictions in reported bioactivity data for Cyclo(L-leucyl-L-valyl)?

Discrepancies (e.g., variable antifungal activity across studies) may stem from:

  • Strain specificity : Test across diverse microbial models (e.g., Candida vs. Aspergillus).
  • Experimental variables : Standardize culture conditions, solvent carriers (e.g., DMSO concentration), and endpoint assays (e.g., MIC vs. time-kill curves) .
  • Meta-analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify confounding factors .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus, excluding vendor-generated data (e.g., TargetMol) due to potential bias .
  • Data Reporting : Adhere to CHE guidelines for spectral data (NMR shifts, HR-MS) and biological assays (IC₅₀, EC₅₀ with 95% CI) .
  • Ethical Compliance : Validate non-antimicrobial claims via in vivo toxicity screens (e.g., zebrafish models) before translational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.